Id-2 is classified under the Id protein family, which includes other members such as Id1, Id3, and Id4. These proteins are known for their ability to inhibit the activity of basic HLH transcription factors by forming non-DNA binding heterodimers. The expression of Id-2 is regulated by various signaling pathways, including those involving growth factors and cytokines, which can influence its role in cell cycle regulation and differentiation .
The synthesis of Id-2 protein can be achieved through several methods:
The recombinant approach often employs affinity purification techniques to isolate the expressed Id-2 protein from cellular lysates. Commonly used tags include His-tags or FLAG-tags that facilitate purification through affinity chromatography. Optimizing conditions such as temperature, induction time, and media composition is essential for maximizing yield and functionality of the synthesized protein.
Id-2 exhibits a characteristic helix-loop-helix structure that is crucial for its function as a transcriptional regulator. The HLH domain is highly conserved among Id proteins and consists of two alpha helices connected by a loop region. Structural studies have shown that this domain can form homodimers or heterodimers with other HLH proteins .
The crystal structure of the Id-2 HLH domain has been documented (PDB ID: 4AYA), revealing insights into its dimerization capabilities and interaction with other proteins. The unique N-terminal and C-terminal regions of Id-2 contribute to its specific regulatory functions and interactions within cellular contexts .
Id-2 does not participate in traditional chemical reactions like small molecules but engages in biochemical interactions primarily through protein-protein interactions. Its main function involves binding to transcription factors to inhibit their activity.
The binding mechanism typically involves the formation of non-covalent complexes with basic HLH proteins. This interaction prevents these transcription factors from binding to DNA, thereby modulating gene expression related to cell cycle progression and differentiation .
Id-2 functions by sequestering basic HLH transcription factors, preventing them from forming active dimers that can bind DNA. This inhibition plays a vital role in regulating gene expression during cell differentiation and proliferation.
Studies have shown that overexpression of Id-2 can lead to increased proliferation in certain cell types while inhibiting differentiation signals. Conversely, loss of Id-2 expression has been associated with enhanced differentiation and apoptosis in specific contexts .
Id-2 protein typically exists as a soluble cytoplasmic or nuclear protein depending on its state of modification and cellular context. Its molecular weight varies based on post-translational modifications but generally hovers around 20 kDa.
Id-2 exhibits stability under physiological pH but can undergo conformational changes upon binding to other proteins or when subjected to denaturing conditions. Its solubility profile is influenced by the presence of salts and buffers during purification processes .
Id-2 has significant applications in various fields:
The ID2 gene (Inhibitor of DNA Binding 2) is located on the short arm of chromosome 2 (2p25.1) in humans, spanning approximately 2.4 kilobases. It comprises three exons separated by two introns, with exon 2 encoding the critical helix-loop-helix (HLH) dimerization domain [1] [5]. The promoter region contains conserved regulatory elements, including E-boxes (CANNTG), which facilitate binding by basic HLH (bHLH) transcription factors that autoregulate ID2 expression [9].
Evolutionarily, ID2 is highly conserved across vertebrates. Orthologs exist in mice (Id2, chromosome 12), rats, and zebrafish, with the HLH domain exhibiting >95% amino acid sequence identity between humans and mice [9] [1]. Non-mammalian orthologs (e.g., Xenopus) retain similar genomic architecture, underscoring the domain’s functional importance. This conservation extends to functional roles in development, where ID2 knockout mice exhibit severe immune and neural defects due to disrupted cellular differentiation [9] [2].
Table 1: Genomic Features of ID2 Across Species
Species | Chromosomal Location | Exon Count | HLH Domain Identity (vs. Human) |
---|---|---|---|
Human | 2p25.1 | 3 | 100% |
Mouse | 12A1.3 | 3 | 98% |
Rat | 6q16 | 3 | 97% |
Zebrafish | Chr 15 | 3 | 85% |
Id2 is a 14 kDa protein characterized by three distinct regions:
Biophysical studies reveal Id2’s conformational plasticity: The HLH domain folds upon dimerization, while the N- and C-termini remain dynamic. This flexibility enables interactions with structurally diverse partners (e.g., Rb, Ets) [2]. Notably, the NES and HLH domains promote aberrant self-assembly into amyloid-like fibrils in vitro, suggesting aggregation may regulate Id2 availability [10].
Table 2: Functional Domains of Id2 Protein
Domain | Residues | Structure | Key Functional Elements | Biological Role |
---|---|---|---|---|
N-terminal | 1–30 | Disordered | Ser5/Ser14/Thr27 (phosphosites); NES | Phosphoregulation; nuclear export |
HLH | 31–78 | Dimerizable α-helices | Helix-1 (dimer interface) | bHLH transcription factor inhibition |
C-terminal | 79–134 | Disordered | D-box (90–99); DEAD-box (115–130) | APC/C recognition; proteasomal degradation |
Phosphorylation: Id2 is phosphorylated at three N-terminal sites:
Ubiquitination: Two E3 ligases target Id2:
Functional Impact: Phosphorylation primes Id2 for degradation by enhancing APC/C binding. In glioblastoma stem cells, PP2A inhibition reduces Id2 levels, suppressing proliferation [3].
Unlike other Id proteins (e.g., Id1, Id3), ID2 exhibits minimal isoform diversity in humans. A single canonical transcript (NM_002166.5) encodes the 134-residue protein. No functional splice variants are documented in major databases (RefSeq, Ensembl), though a processed pseudogene exists on chromosome 3 [1] [4].
Mouse Id2 shares this simplicity, with identical exon organization. However, human ID1 and ID3 generate isoforms via alternative splicing:
The absence of ID2 splice variants underscores structural constraints. Splice sites avoiding the HLH domain preserve its integrity, as domain truncations >5 residues typically disrupt function [4].
Table 3: Isoform Diversity in Human Id Protein Family
Protein | Canonical Isoform | Alternative Isoforms | Structural Impact of Splicing |
---|---|---|---|
Id2 | 134 aa (1 isoform) | None | N/A |
Id1 | 155 aa | 149 aa (C-terminal truncation) | Altered homodimerization kinetics |
Id3 | 119 aa | 160 aa (C-terminal extension) | Reduced E47 affinity |
Id4 | 168 aa | None | N/A |
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